molecular formula C9H16ClNOS2 B14526813 3-Chlorobutan-2-yl morpholine-4-carbodithioate CAS No. 62603-90-1

3-Chlorobutan-2-yl morpholine-4-carbodithioate

Cat. No.: B14526813
CAS No.: 62603-90-1
M. Wt: 253.8 g/mol
InChI Key: KUBVECVFBRBFSW-UHFFFAOYSA-N
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Description

3-Chlorobutan-2-yl morpholine-4-carbodithioate is an organic compound that features a morpholine ring attached to a carbodithioate group and a chlorobutan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorobutan-2-yl morpholine-4-carbodithioate typically involves the reaction of morpholine with carbon disulfide in the presence of a base, followed by the introduction of the chlorobutan-2-yl group. One common method involves dispersing morpholine in diethyl ether, followed by the addition of an ice-cold methanolic solution of sodium hydroxide. Carbon disulfide is then added dropwise to the mixture, which is stirred at an ice-cold temperature for several hours. The resulting product is filtered, rinsed with diethyl ether, and dried to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chlorobutan-2-yl morpholine-4-carbodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbodithioate group to a thiol or a disulfide.

    Substitution: The chlorobutan-2-yl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-Chlorobutan-2-yl morpholine-4-carbodithioate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chlorobutan-2-yl morpholine-4-carbodithioate involves its interaction with specific molecular targets and pathways. The carbodithioate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chlorobutan-2-yl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Morpholine-4-carbodithioate: A related compound with similar chemical properties but lacking the chlorobutan-2-yl group.

    4-(Morpholinothio)thioxomethyl morpholine: Another similar compound with a different substituent on the morpholine ring.

Uniqueness

3-Chlorobutan-2-yl morpholine-4-carbodithioate is unique due to the presence of the chlorobutan-2-yl group, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

62603-90-1

Molecular Formula

C9H16ClNOS2

Molecular Weight

253.8 g/mol

IUPAC Name

3-chlorobutan-2-yl morpholine-4-carbodithioate

InChI

InChI=1S/C9H16ClNOS2/c1-7(10)8(2)14-9(13)11-3-5-12-6-4-11/h7-8H,3-6H2,1-2H3

InChI Key

KUBVECVFBRBFSW-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)Cl)SC(=S)N1CCOCC1

Origin of Product

United States

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